molecular formula C12H18N2O B124577 1-Butanone, 4-((2-aminoethyl)amino)-1-phenyl- CAS No. 141809-45-2

1-Butanone, 4-((2-aminoethyl)amino)-1-phenyl-

Cat. No. B124577
M. Wt: 206.28 g/mol
InChI Key: YPVRJHARGFOWMD-UHFFFAOYSA-N
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Description

1-Butanone, 4-((2-aminoethyl)amino)-1-phenyl-, also known as AEPP, is a chemical compound that has recently gained attention in scientific research due to its potential applications in drug development. AEPP is a derivative of phenethylamine, a naturally occurring compound found in the human body, and has been shown to exhibit a range of biochemical and physiological effects.

Scientific Research Applications

Atmospheric Carbon Dioxide Capture

Specific Scientific Field

Environmental Chemistry

Summary of the Application

The compound is used in the development of amine-functionalized silica composites for atmospheric carbon dioxide capture .

Methods of Application or Experimental Procedures

Amine-silica absorbent preparation for carbon dioxide capture is done by impregnation, chemical grafting, hybrid functionalization, and in situ polymerization . A [3‑(2‑aminoethylamino) propyl]trimethoxysilane‑grafted silica adsorbent synthesized using supercritical carbon dioxide and 10% ethanol at 50 °C and 12.5 megapascals pressure .

Results or Outcomes

The synthesized adsorbent achieved an amine efficiency of up to 0.4 mol carbon dioxide mol / nitrogen at 25 °C .

Fluorometric Determination and Light-Emitting Devices

Specific Scientific Field

Analytical Chemistry and Optoelectronics

Summary of the Application

Organosilane-functionalized carbon quantum dots (Si-CQDs) synthesized using the compound are applied in “on-off-on” fluorometric determination of chromate and ascorbic acid, and in white light-emitting devices .

Methods of Application or Experimental Procedures

Si-CQDs were synthesized by reacting glucosamine and 3- [2- (2-aminoethylamino)ethylamino]propyl-trimethoxysilane in acetone .

Results or Outcomes

The Si-CQDs are sensitive and selective fluorescent “on off on” nanoprobes for chromate [Cr (VI)] and ascorbic acid (AA). The response is linear in the 0.4–160 μM Cr (VI) concentration range, and the detection limit is 34 nM. The respective data for AA are 1–80 μM and 84.6 nM . They also make the Si-CQDs a candidate material for white light-emitting diodes .

Surface-Functionalized Cellulosic Nanostructures

Specific Scientific Field

Biocompatible Antibacterial Materials

Summary of the Application

Cellulose, the most abundant biopolymer on earth, can be readily functionalized with various functional groups, such as aldehydes, carboxylic acids, and amines, leading to diverse properties . The compound “4-(2-aminoethylamino)-1-phenylbutan-1-one” can be used in the surface modification of cellulose nanostructures to develop non-leaching and durable antibacterial materials .

Methods of Application or Experimental Procedures

The surface modification of cellulose nanostructures involves the grafting of various compounds onto its structure, such as proteins, polymers, metal nanoparticles, and antibiotics .

Results or Outcomes

The surface-modified cellulosic antibacterial materials have shown high effectiveness. However, more studies on their mechanism of action, the relationship between their properties and their effectivity, and more in vivo studies are required .

Amino Silane Adhesion Promoter

Specific Scientific Field

Material Science

Summary of the Application

The compound “4-(2-aminoethylamino)-1-phenylbutan-1-one” is used as an amino silane adhesion promoter in the interfacial structure and adhesion of butyl acrylate/methyl methacrylate copolymers to silica .

Methods of Application or Experimental Procedures

The influence of an amino silane on the interfacial structure and adhesion of butyl acrylate/methyl methacrylate copolymers to silica was investigated by sum frequency generation vibrational spectroscopy .

Results or Outcomes

The study provides insights into the molecular interactions between the amino silane adhesion promoter and the acrylic polymer adhesive at buried silica interfaces .

properties

IUPAC Name

4-(2-aminoethylamino)-1-phenylbutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c13-8-10-14-9-4-7-12(15)11-5-2-1-3-6-11/h1-3,5-6,14H,4,7-10,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPVRJHARGFOWMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CCCNCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10161833
Record name 1-Butanone, 4-((2-aminoethyl)amino)-1-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10161833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Butanone, 4-((2-aminoethyl)amino)-1-phenyl-

CAS RN

141809-45-2
Record name 1-Butanone, 4-((2-aminoethyl)amino)-1-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141809452
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Butanone, 4-((2-aminoethyl)amino)-1-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10161833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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